2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-methylpropyl group at position 3 and a sulfanyl-linked acetamide moiety bound to a 1,2,4-triazole ring. The thienopyrimidine scaffold is known for its role in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, while the 1,2,4-triazole group enhances bioavailability and hydrogen-bonding interactions . Structural elucidation of such compounds often relies on NMR and X-ray crystallography, with tools like SHELX facilitating crystallographic refinement .
Properties
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S2/c1-8(2)5-20-12(22)11-9(3-4-23-11)17-14(20)24-6-10(21)18-13-15-7-16-19-13/h3-4,7-8H,5-6H2,1-2H3,(H2,15,16,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNTEUEHYCHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol compound.
Attachment of the Triazole Moiety: This can be done via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound’s thieno[3,2-d]pyrimidine core is known for its potential as an enzyme inhibitor, making it a candidate for drug development. The triazole moiety adds to its antimicrobial properties, making it useful in the study of bacterial and fungal infections.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly as an antimicrobial or anticancer agent. Its ability to inhibit specific enzymes could make it a valuable tool in the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could also make it useful in the design of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The triazole moiety can disrupt microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Compound A: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Structural Differences: Replaces the thienopyrimidine core with a 1,3,4-oxadiazole ring and incorporates a thiazole moiety.
- Synthesis : Requires hydrazine hydrate reflux (MeOH, 2 h) and carbon disulfide/KOH (EtOH, 5 h), contrasting with the target compound’s likely multi-step nucleophilic substitution and amidation .
- Bioactivity: Exhibits antimicrobial activity due to the oxadiazole-thiazole synergy, whereas the target compound’s triazole-thienopyrimidine system may favor kinase inhibition.
Compound B : Rapa Derivatives (e.g., Compounds 1 and 7 in Molecules 2014)
- Structural Differences: Macrolide backbone vs. planar thienopyrimidine. However, both show substituent-dependent NMR chemical shifts in regions analogous to positions 29–36 and 39–44 (Figure 6, ).
- Functional Insights : Like the target compound, substituent positioning in these regions alters electronic environments, impacting solubility and target affinity.
Pharmacologically Active Triazole/Pyrimidine Derivatives
Sulfacitine (N-[4-[[(1-ethyl-1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-sulfonyl]phenyl]acetamide)
- Structural Differences : Pyrimidine ring with a sulfonamide linker instead of sulfanyl.
- Application : Antibacterial agent targeting dihydropteroate synthase, whereas the target compound’s triazole may modulate kinase or protease activity .
Nefazodone Hydrochloride Precursor (S-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one)
- Structural Differences: Lacks the thienopyrimidine core but shares a triazole ring.
- Bioactivity : Antidepressant activity via serotonin receptor antagonism, highlighting the triazole’s versatility in diverse therapeutic roles .
Key Data Tables
Table 2: NMR Chemical Shift Trends (δ, ppm)
| Region | Target Compound (Inferred) | Rapa Derivatives |
|---|---|---|
| Positions 29–36 | ~2.5–3.1 (s, CH₃) | 2.8–3.3 (CH₂/CH₃) |
| Positions 39–44 | ~7.1–7.5 (aromatic H) | 6.9–7.4 (olefinic H) |
Research Findings and Implications
- Synthetic Challenges : The target compound’s sulfanyl-acetamide linkage may require stringent anhydrous conditions (e.g., LiH/DMF) to avoid hydrolysis, a contrast to Compound A’s aqueous Na₂CO₃-mediated steps .
- Structure-Activity Relationship (SAR): The 2-methylpropyl group on the thienopyrimidine core likely enhances lipophilicity, akin to alkyl substituents in Rapa derivatives improving membrane permeability .
- Lumping Strategy Relevance: Grouping with other thienopyrimidines or triazole-acetamides could streamline pharmacokinetic modeling, as seen in organic compound lumping for reaction simplification .
Biological Activity
The compound 2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic molecule characterized by its thieno[3,2-d]pyrimidine core and triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor domains.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 403.5 g/mol. The structural features include:
- Thieno[3,2-d]pyrimidine core : Known for various biological activities.
- Triazole moiety : Often associated with antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
- Membrane Disruption : The triazole group may disrupt microbial cell membranes, leading to cell death.
Antimicrobial Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For example:
- A study assessed various thienopyrimidinone derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with similar structural features demonstrated strong antibacterial activity with minimal inhibitory concentrations (MIC) below 100 µg/mL against strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4c | E. coli | < 50 |
| 4e | S. aureus | < 75 |
| 5g | M. tuberculosis | < 100 |
Antitumor Activity
In addition to antimicrobial properties, the compound's potential antitumor activity has been explored. Experimental studies on related thieno[3,2-d]pyrimidines have shown varying degrees of efficacy against different tumor models.
- In Vivo Studies : Compounds were tested in murine models for their antitumor effects against Sarcoma 180 and other tumor types.
- Results : Some derivatives exhibited significant tumor growth inhibition rates (TGI), with one compound showing a TGI of 61% compared to control groups .
Table 2: Antitumor Activity in Murine Models
| Compound | Tumor Model | TGI (%) |
|---|---|---|
| 4 | Sarcoma 180 | 61 |
| 5 | Sarcoma 180 | 19 |
| 6a | Sarcoma 180 | 21 |
Case Studies
Several studies have documented the biological activity of compounds similar to This compound :
- Antimicrobial Efficacy : A series of experiments demonstrated that modifications in the side chains significantly influenced the antimicrobial potency against various pathogens .
- Toxicity Assessment : Toxicity studies indicated that many derivatives exhibited low toxicity levels up to concentrations of 200 µmol/L .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
